Isopropyl Stearate

Description

Properties

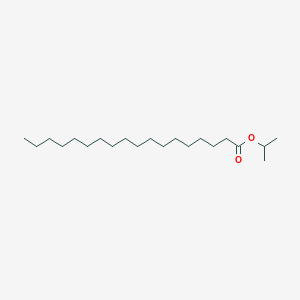

IUPAC Name |

propan-2-yl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20(2)3/h20H,4-19H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPWFUIUNWDIYCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5051579 | |

| Record name | Isopropyl octadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112-10-7 | |

| Record name | Isopropyl stearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, 1-methylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopropyl octadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.577 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYL STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43253ZW1MZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Isopropyl Stearate for Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl stearate, the ester of isopropyl alcohol and stearic acid, is a versatile excipient widely employed in the pharmaceutical, cosmetic, and personal care industries. Its primary functions include acting as an emollient, lubricant, and solubilizing agent.[1][2] In pharmaceutical formulations, particularly in topical and transdermal drug delivery systems, this compound serves as a penetration enhancer, facilitating the transport of active pharmaceutical ingredients (APIs) through the skin barrier.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of its synthesis and application.

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound, providing a valuable resource for formulation development and research.

Table 1: General and Physical Properties of this compound

| Property | Value | References |

| Chemical Name | propan-2-yl octadecanoate | [1][3] |

| CAS Number | 112-10-7 | |

| Molecular Formula | C₂₁H₄₂O₂ | |

| Molecular Weight | 326.56 g/mol | |

| Appearance | Colorless to light yellow, oily liquid | |

| Melting Point | 28 °C | |

| Boiling Point | 368.2 °C at 760 mmHg | |

| Density | 0.861 g/cm³ | |

| Refractive Index | 1.4325 (estimate) | |

| Flash Point | 179.3 °C | |

| Vapor Pressure | 1.3E-05 mmHg at 25°C |

Table 2: Solubility and Partitioning Behavior of this compound

| Property | Description | References |

| Solubility in Water | Insoluble | |

| Solubility in Organic Solvents | Soluble in ethanol, ether, and other nonpolar solvents. | |

| LogP (Octanol-Water Partition Coefficient) | 9.291 (estimated) |

Table 3: Other Relevant Physicochemical Parameters

| Property | Value | References |

| Surface Tension | 30.3 dyne/cm | |

| Viscosity | Low viscosity liquid | |

| Topological Polar Surface Area | 26.3 Ų |

Experimental Protocols

This section provides detailed methodologies for determining key physicochemical properties of this compound.

Determination of Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient is a critical parameter for predicting the behavior of a substance in biological systems. The shake-flask method is a standard approach for its experimental determination.

Methodology:

-

Preparation of Solutions: Prepare a stock solution of this compound in 1-octanol (pre-saturated with water).

-

Phase Partitioning:

-

In a separatory funnel, add a known volume of the octanol stock solution and a known volume of water (pre-saturated with octanol).

-

Shake the funnel vigorously for a predetermined period (e.g., 1 hour) to ensure equilibrium is reached.

-

Allow the two phases to separate completely.

-

-

Analysis:

-

Carefully separate the octanol and water phases.

-

Determine the concentration of this compound in each phase using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

Determination of Solubility

The solubility of this compound in various solvents can be determined using the gravimetric method.

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the solvent of interest in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is achieved.

-

Separation: Allow any undissolved solid to settle. Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred.

-

Analysis: Evaporate the solvent from the collected supernatant and weigh the remaining this compound residue.

-

Calculation: The solubility is expressed as the mass of the dissolved solute per volume of the solvent (e.g., g/L or mg/mL).

Determination of Viscosity

The viscosity of this compound can be measured using a rotational viscometer.

Methodology:

-

Instrument Setup:

-

Select an appropriate spindle and rotational speed based on the expected viscosity of the sample.

-

Calibrate the viscometer using a standard fluid of known viscosity.

-

Ensure the sample cup and spindle are clean and dry.

-

-

Sample Preparation: Place a sufficient volume of this compound into the sample cup, ensuring the spindle will be immersed to the correct level.

-

Measurement:

-

Lower the spindle into the sample and allow the temperature to equilibrate to the desired measurement temperature.

-

Start the rotation of the spindle at the selected speed.

-

Allow the reading to stabilize before recording the viscosity value in milliPascal-seconds (mPa·s) or centipoise (cP).

-

Determination of Surface Tension

The surface tension of this compound can be determined using a tensiometer with the Du Noüy ring or Wilhelmy plate method.

Methodology:

-

Instrument Setup:

-

Clean the platinum ring or plate thoroughly with a suitable solvent and then by flaming to ensure no contaminants are present.

-

Calibrate the tensiometer.

-

-

Sample Preparation: Place the this compound sample in a clean vessel on the instrument's platform.

-

Measurement:

-

Immerse the ring or plate into the liquid.

-

Slowly raise the platform, causing the ring or plate to be pulled through the liquid's surface.

-

The instrument measures the force required to pull the ring or plate through the surface, from which the surface tension is calculated in dynes/cm or mN/m.

-

Mandatory Visualizations

Synthesis of this compound via Fischer Esterification

The following diagram illustrates the chemical synthesis of this compound through the acid-catalyzed esterification of stearic acid and isopropyl alcohol.

Caption: Synthesis of this compound.

Role of this compound in Topical Drug Delivery

This workflow demonstrates the function of this compound as a penetration enhancer in a topical drug formulation.

Caption: this compound as a Penetration Enhancer.

References

Isopropyl Stearate CAS number and molecular weight

An In-Depth Technical Guide to Isopropyl Stearate for Researchers and Drug Development Professionals

Core Substance Identification

This compound is the ester of isopropyl alcohol and stearic acid. It is a popular ingredient in the cosmetic and pharmaceutical industries, primarily functioning as an emollient, lubricant, and moisturizer. Its ability to form a non-greasy film on the skin helps to reduce water loss and improve skin texture.

Table 1: Core Identification and Molecular Properties of this compound

| Identifier | Value | Source(s) |

| CAS Number | 112-10-7 | [1] |

| Molecular Formula | C₂₁H₄₂O₂ | [1][2] |

| Molecular Weight | 326.56 g/mol | [1] |

| IUPAC Name | propan-2-yl octadecanoate | [1] |

| Synonyms | Isopropyl octadecanoate, Stearic acid, isopropyl ester |

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for formulation development and application. It is a colorless liquid with a faint odor, and it is insoluble in water but soluble in organic solvents like ethanol and ether.

Table 2: Physicochemical Data of this compound

| Property | Value | Source(s) |

| Density | 0.861 g/cm³ | |

| Boiling Point | 368.2°C at 760 mmHg | |

| Melting Point | 28°C | |

| Flash Point | 179.3°C | |

| Vapor Pressure | 1.3E-05 mmHg at 25°C | |

| Refractive Index | 1.445 | |

| LogP (Octanol/Water Partition Coefficient) | 7.19950 |

Experimental Protocols

Synthesis of this compound

3.1.1. Chemical Synthesis via Esterification

A common method for preparing this compound is through the direct esterification of stearic acid with isopropyl alcohol, often using an acid catalyst.

-

Materials: Stearic acid, Isopropyl alcohol, p-toluenesulfonic acid (catalyst), Sodium carbonate solution, Nitrogen gas.

-

Equipment: Reaction kettle with heating, stirring, thermometer, reflux condenser, and distillation setup.

-

Procedure:

-

Add stearic acid and isopropyl alcohol to the reaction kettle.

-

Under stirring, add the p-toluenesulfonic acid catalyst.

-

Gradually heat the mixture to the reaction temperature (e.g., 85°C) and reflux for a specified time (e.g., 12 hours).

-

After the reaction, transfer the mixture to a distillation kettle.

-

Under a nitrogen flow and elevated temperature (e.g., 90°C), distill off excess isopropanol and the water generated during the reaction.

-

Cool the crude product to approximately 50°C.

-

Neutralize the remaining catalyst with a sodium carbonate solution.

-

Wash the product with water, then dehydrate under vacuum at an elevated temperature (e.g., 95°C).

-

Cool and filter to obtain the final this compound product.

-

3.1.2. Enzymatic Synthesis

An alternative "green" method involves enzymatic synthesis, which avoids harsh conditions and catalysts.

-

Materials: Stearic acid, Isopropyl alcohol, Lipase enzyme (e.g., from Candida antarctica).

-

Equipment: Temperature-controlled shaker/reactor.

-

Procedure:

-

Combine stearic acid and isopropyl alcohol in a desired molar ratio (e.g., 1:2).

-

Add the lipase enzyme at a specific loading (e.g., 3% w/w).

-

Incubate the mixture at an optimal temperature (e.g., 70°C) with agitation (e.g., 200 rpm) in a solvent-free system.

-

Monitor the reaction for conversion of stearic acid.

-

Once maximum conversion is achieved, the enzyme can be separated for reuse, and the product purified.

-

In Vitro Skin Permeation Study

To evaluate the effect of this compound as a penetration enhancer or as a component of a topical formulation, an in vitro skin permeation study using Franz diffusion cells is a standard method.

-

Materials: Excised skin (e.g., rat or human), this compound formulation, Phosphate-buffered saline (PBS) as receptor fluid, model drug.

-

Equipment: Franz diffusion cells, circulating water bath, HPLC for analysis.

-

Procedure:

-

Mount excised skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.

-

Fill the receptor compartment with PBS and maintain the temperature at 32 ± 2°C using a circulating water bath.

-

Allow the skin to equilibrate.

-

Apply the this compound formulation containing the model drug to the skin surface in the donor compartment.

-

At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 16, 24 hours), collect samples from the receptor fluid.

-

Analyze the concentration of the model drug in the collected samples using a validated HPLC method.

-

Calculate the cumulative amount of drug permeated per unit area over time and determine the flux.

-

Visualized Workflows and Pathways

Caption: Chemical synthesis workflow for this compound.

Caption: Workflow for an in vitro skin permeation study.

Safety and Regulatory Information

This compound has been evaluated by the Cosmetic Ingredient Review (CIR) Expert Panel. The panel concluded that it is safe in the present practices of use and concentration when formulated to be non-irritating. It is reported to be mildly toxic by ingestion and can be a skin irritant in its undiluted form. When heated to decomposition, it may emit acrid smoke and irritating vapors. For drug development professionals, it is important to consider these factors in formulation and to ensure that the final product is non-irritating.

References

An In-depth Technical Guide to the Synthesis of Isopropyl Stearate from Stearic Acid and Isopropyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of isopropyl stearate, an ester widely used as an emollient in cosmetics, personal care products, and as a lubricant and plasticizer in various industrial applications.[1][2][3] The synthesis is primarily achieved through the esterification of stearic acid with isopropyl alcohol. This document details the prevalent synthesis methodologies, including traditional acid-catalyzed esterification and greener enzymatic routes. It presents quantitative data, detailed experimental protocols, and visual representations of the reaction pathway and experimental workflow to aid researchers and professionals in the development and optimization of this synthesis.

Reaction Overview

This compound (C21H42O2) is synthesized by the reaction of stearic acid (a long-chain saturated fatty acid) with isopropyl alcohol.[1][4] This reaction is a classic example of Fischer-Speier esterification, where a carboxylic acid and an alcohol react in the presence of a catalyst to form an ester and water. The equilibrium of this reversible reaction is typically shifted towards the product side by using an excess of one of the reactants (usually the alcohol) or by removing the water as it is formed.

Two primary catalytic methods are employed for this synthesis: acid catalysis and enzymatic catalysis.

-

Acid-Catalyzed Esterification: This is the most established and widely used method for industrial production. It typically involves the use of strong acid catalysts such as sulfuric acid or p-toluenesulfonic acid (p-TSA). The reaction is generally carried out at elevated temperatures.

-

Enzymatic Esterification: This method utilizes lipases as biocatalysts and is considered a more environmentally friendly or "green" alternative. Enzymatic synthesis offers high selectivity and milder reaction conditions, often performed in solvent-free systems to minimize environmental impact.

Quantitative Data Presentation

The efficiency and outcome of the this compound synthesis are highly dependent on the reaction parameters. The following tables summarize the key quantitative data from various reported methodologies.

Table 1: Acid-Catalyzed Synthesis of this compound

| Catalyst | Molar Ratio (Stearic Acid:Isopropyl Alcohol) | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |

| p-Toluenesulfonic acid | 1:1 to 1:3.5 | 80 | 7 | 95 | |

| Sulfuric Acid | 1:15 (Stearic Acid:1-Butanol)* | 65 | Not Specified | 99 | |

| Acid Activated Indian Bentonite | Not Specified | Heating | 8 | 13 |

Note: Data for 1-butanol is included to provide context on the esterification of stearic acid with a similar short-chain alcohol.

Table 2: Enzymatic Synthesis of this compound

| Enzyme | Molar Ratio (Stearic Acid:Isopropyl Alcohol) | Temperature (°C) | Enzyme Loading (% w/w) | Agitation Speed (rpm) | Reaction Time (min) | Conversion (%) | Reference |

| Lipase | 1:2 | 70 | 3 | 200 | 180 | 93.89 |

Experimental Protocols

This section provides detailed methodologies for the two primary synthesis routes.

3.1. Acid-Catalyzed Esterification using p-Toluenesulfonic Acid

This protocol is based on a common laboratory and industrial method for synthesizing this compound.

Materials:

-

Stearic Acid

-

Isopropyl Alcohol

-

p-Toluenesulfonic acid (catalyst)

-

Sodium bicarbonate solution (for neutralization)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (drying agent)

Equipment:

-

Reactor with a heating unit, electric stirrer, thermometer, and a reflux condenser with a water-oil separator (e.g., Dean-Stark apparatus).

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Esterification:

-

Charge the reactor with stearic acid and isopropyl alcohol in a molar ratio between 1:1 and 1:3.5.

-

Add p-toluenesulfonic acid as the catalyst.

-

Heat the mixture to 80°C under reflux conditions with continuous stirring.

-

Continuously remove the water formed during the reaction using the water-oil separator to drive the equilibrium towards the product.

-

Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or by measuring the acid value of the reaction mixture. The reaction is typically run for 7 hours.

-

-

Water Washing and Neutralization:

-

After the reaction is complete, cool the mixture.

-

Transfer the mixture to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted stearic acid.

-

Wash the organic layer with brine to remove residual aqueous solution.

-

-

Refining:

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the excess isopropyl alcohol.

-

For a high-purity product, perform vacuum distillation to isolate the this compound.

-

3.2. Enzymatic Esterification using Lipase

This protocol describes a solvent-free enzymatic synthesis of this compound, which is an environmentally friendly alternative.

Materials:

-

Stearic Acid

-

Isopropyl Alcohol

-

Immobilized Lipase (e.g., from Candida antarctica)

Equipment:

-

Jacketed glass reactor with a mechanical stirrer and temperature control.

-

Filtration apparatus.

Procedure:

-

Enzymatic Reaction:

-

Add stearic acid and isopropyl alcohol to the reactor in a 1:2 molar ratio.

-

Add the immobilized lipase at a loading of 3% (w/w) of the total reactants.

-

Heat the reaction mixture to 70°C with constant agitation at 200 rpm.

-

The reaction is typically carried out for 180 minutes to achieve maximum conversion.

-

Monitor the reaction by taking samples periodically and analyzing the conversion of stearic acid.

-

-

Product Isolation:

-

After the reaction, the immobilized enzyme can be recovered by filtration for potential reuse.

-

The resulting product is a high-purity this compound. Further purification steps like washing may not be necessary due to the high selectivity of the enzyme, which minimizes byproduct formation.

-

Mandatory Visualizations

4.1. Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the chemical reaction pathway and a typical experimental workflow for the synthesis of this compound.

Caption: Fischer esterification of stearic acid and isopropyl alcohol.

Caption: General workflow for this compound synthesis and purification.

Conclusion

The synthesis of this compound from stearic acid and isopropyl alcohol can be effectively achieved through both acid-catalyzed and enzymatic methods. The choice of method depends on factors such as desired purity, environmental considerations, and production scale. Acid catalysis remains a robust and high-yielding method for large-scale production, while enzymatic synthesis offers a greener alternative with milder conditions and high selectivity. The data and protocols presented in this guide provide a solid foundation for researchers and professionals to select and optimize the synthesis of this compound for their specific applications.

References

Spectroscopic Profile of Isopropyl Stearate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for isopropyl stearate, a widely used excipient and emollient in the pharmaceutical and cosmetic industries. This document details the Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data of this compound, presented in a clear and structured format to facilitate its use in research, quality control, and formulation development.

Chemical Structure and Properties

This compound is the ester of isopropyl alcohol and stearic acid. Its chemical structure is characterized by a long C18 saturated fatty acid chain attached to an isopropyl group.

-

IUPAC Name: propan-2-yl octadecanoate[1]

-

Molecular Formula: C₂₁H₄₂O₂[1]

-

Molecular Weight: 326.56 g/mol

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by the prominent absorption bands of the ester functional group.

Data Presentation: IR Spectrum of this compound

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~2925 | C-H stretch (alkane) | Strong |

| ~2855 | C-H stretch (alkane) | Strong |

| ~1738 | C=O stretch (ester) | Strong |

| ~1465 | C-H bend (alkane) | Medium |

| ~1377 | C-H bend (isopropyl) | Medium |

| ~1170 | C-O stretch (ester) | Strong |

| ~1110 | C-O stretch (ester) | Strong |

Note: The peak positions are approximate and can vary slightly based on the experimental conditions.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

A typical experimental protocol for obtaining the FTIR spectrum of liquid this compound is as follows:

-

Sample Preparation: A small drop of neat this compound is placed directly onto the surface of a potassium bromide (KBr) salt plate. A second KBr plate is then carefully placed on top to create a thin liquid film.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the clean KBr plates is recorded first and automatically subtracted from the sample spectrum.

-

Parameters:

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mode: Transmittance or Absorbance.

-

Experimental workflow for FTIR analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the structural elucidation and purity assessment of this compound.

Data Presentation: ¹H NMR Spectrum of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |

| ~4.98 | Septet | 1H | -CH(CH₃)₂ | ~6.3 |

| ~2.25 | Triplet | 2H | -CH₂-C=O | ~7.5 |

| ~1.60 | Quintet | 2H | -CH₂-CH₂-C=O | ~7.5 |

| ~1.25 | Multiplet | 28H | -(CH₂)₁₄- | - |

| ~1.21 | Doublet | 6H | -CH(CH₃)₂ | ~6.3 |

| ~0.88 | Triplet | 3H | -CH₃ | ~6.9 |

Note: Chemical shifts are typically referenced to an internal standard such as tetramethylsilane (TMS) at 0 ppm and can be influenced by the solvent used.

Data Presentation: ¹³C NMR Spectrum of this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~173.3 | C=O |

| ~67.5 | -CH(CH₃)₂ |

| ~34.5 | -CH₂-C=O |

| ~31.9 | -(CH₂)n- |

| ~29.7 - ~29.1 | -(CH₂)n- |

| ~25.0 | -CH₂-CH₂-C=O |

| ~22.7 | -CH₂-CH₃ |

| ~21.8 | -CH(CH₃)₂ |

| ~14.1 | -CH₃ |

Note: The ¹³C NMR spectrum is typically proton-decoupled, resulting in singlet peaks for each unique carbon atom.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

The following protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of this compound:

-

Sample Preparation: Approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) is dissolved in about 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal reference.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used. PubChem notes that a Varian A-60 was used for some historical data.

-

Data Acquisition:

-

The spectrometer is locked onto the deuterium signal of the solvent.

-

The magnetic field is shimmed to achieve homogeneity.

-

For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope. Proton decoupling is applied to simplify the spectrum.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced.

Experimental workflow for NMR analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. Electron Ionization (EI) is a common technique for volatile molecules like this compound.

Data Presentation: Mass Spectrum of this compound (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 326 | < 5 | [M]⁺ (Molecular Ion) |

| 284 | ~15 | [M - C₃H₆]⁺ (McLafferty rearrangement) |

| 267 | ~10 | [M - OC₃H₇]⁺ |

| 102 | ~20 | [C₅H₁₀O₂]⁺ |

| 88 | ~30 | [C₄H₈O₂]⁺ |

| 60 | ~25 | [C₃H₈O]⁺ |

| 43 | 100 | [C₃H₇]⁺ (Base Peak) |

| 41 | ~40 | [C₃H₅]⁺ |

Note: The relative intensities are approximate and can vary between instruments. The NIST WebBook and PubChem provide mass spectral data for this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

A standard protocol for the GC-MS analysis of this compound is as follows:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as hexane or ethyl acetate.

-

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

Gas Chromatography (GC) Conditions:

-

Column: A non-polar capillary column (e.g., HP-5MS).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 300 °C) to ensure elution of the compound.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

Experimental workflow for GC-MS analysis of this compound.

References

Isopropyl Stearate as a phase change material for thermal energy storage

An In-depth Technical Guide to Isopropyl Stearate as a Phase Change Material for Thermal Energy Storage

Introduction

This compound (IPS) is an ester of isopropanol and stearic acid, emerging as a significant organic Phase Change Material (PCM) for thermal energy storage (TES) applications. PCMs are substances that absorb and release substantial amounts of thermal energy, known as latent heat, at a relatively constant temperature during their phase transition (typically between solid and liquid states). This property makes them highly effective for maintaining stable temperatures in various applications.

For researchers, scientists, and drug development professionals, this compound is particularly relevant for applications within the cold-cool temperature range (2–15 °C), such as in the development of advanced cold chain logistics and the thermal regulation of sensitive pharmaceutical products.[1][2] Its organic nature offers advantages like chemical stability, non-corrosiveness, and predictable melting behavior. However, like many organic PCMs, pure this compound can exhibit low thermal conductivity and may require encapsulation or integration into a supporting matrix to prevent leakage in its liquid phase. This guide provides a comprehensive overview of its thermophysical properties, experimental characterization protocols, and the development of composite materials to enhance its performance.

Thermophysical Properties of this compound

The thermal performance of a PCM is primarily defined by its thermophysical properties. The following table summarizes the key quantitative data for this compound, both in its pure form and as part of a composite material.

| Property | Pure this compound | IPS/Expanded Graphite (EG) Composite (10:1.25 ratio) | Unit | Citations |

| Melting Point | 28 | 8.5 - 9.5 | °C | [3][4][5], |

| Latent Heat of Fusion | Not specified in searches | 172.25 ± 2.05 | J/g | |

| Density | 0.861 | Not specified in searches | g/mL | |

| Decomposition Temperature | Not specified in searches | 188 | °C | |

| Thermal Cycling Stability | Not specified in searches | Stable over 250 cycles | Cycles |

Experimental Protocols for PCM Characterization

The evaluation of this compound as a viable PCM involves a series of standardized experimental procedures to determine its thermal properties and long-term reliability.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a fundamental technique used to measure the heat flow associated with thermal transitions in a material. It is the primary method for determining the melting point and latent heat of fusion of PCMs.

-

Principle of Operation: A DSC instrument compares the heat flow to a sample against the heat flow to an inert reference material as both are subjected to a controlled temperature program. When the sample undergoes a phase transition, it absorbs or releases heat, creating a difference in heat flow that is detected and quantified.

-

Instrumentation: A differential scanning calorimeter, calibrated with a standard material like indium, is used for analysis.

-

Sample Preparation: A small, precisely weighed sample (typically 5-10 mg) is placed into an aluminum DSC pan, which is then hermetically sealed to prevent any mass loss during heating.

-

Test Method: The sample and reference pans are heated and cooled at a constant, predefined rate (e.g., 1–20 K·min⁻¹). The resulting data is plotted as heat flow versus temperature. The peak of the endothermic or exothermic curve indicates the phase transition temperature, and the area under the peak corresponds to the latent heat of fusion.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is employed to assess the thermal stability and decomposition temperature of the PCM. This is crucial for determining the maximum operating temperature the material can withstand without degrading.

-

Principle of Operation: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

-

Test Method: A sample of the PCM is heated in a TGA instrument at a constant rate. The instrument records the sample's mass continuously. A significant drop in mass indicates decomposition. The temperature at which this mass loss begins is considered the onset of decomposition. For IPS/EG composites, the decomposition temperature was found to be 188 °C, which is well above its typical operating range.

Fourier Transform Infrared Spectroscopy (FT-IR)

FT-IR analysis is used to verify the chemical compatibility and stability of the PCM when it is combined with a supporting matrix, such as expanded graphite (EG).

-

Principle of Operation: FT-IR spectroscopy identifies chemical bonds within a molecule by measuring the absorption of infrared radiation.

-

Test Method: An FT-IR spectrum of the pure this compound is taken and compared with the spectrum of the IPS/EG composite. If no new peaks appear and existing peaks do not shift significantly, it confirms that no chemical reaction has occurred between the PCM and the supporting material, indicating good chemical compatibility.

Thermal Cycling Stability Test

This test evaluates the long-term reliability and durability of the PCM by subjecting it to repeated melting and freezing cycles.

-

Principle of Operation: The PCM's thermal properties (melting point and latent heat of fusion) are measured before and after a large number of thermal cycles to check for any degradation in performance.

-

Test Method: The PCM sample is placed in a thermal cycler or a setup with two thermostatic baths and repeatedly heated and cooled through its phase transition range. After a predetermined number of cycles (e.g., 250 cycles for the IPS/EG composite), the sample's thermal properties are re-analyzed using DSC. A minimal change in the melting temperature and latent heat of fusion indicates good thermal reliability.

Visualizations: Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate the experimental workflow for characterizing this compound and the logical relationship in the creation of a shape-stabilized PCM composite.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 112-10-7 | Benchchem [benchchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound CAS#: 112-10-7 [m.chemicalbook.com]

- 5. 112-10-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Isopropyl Stearate as an Emollient in Topical Formulations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl stearate, the ester of isopropyl alcohol and stearic acid, is a widely utilized emollient in topical formulations, including creams, lotions, and ointments. Its primary function is to soften and smooth the skin by forming a semi-occlusive film that helps to reduce transepidermal water loss (TEWL) and maintain skin hydration. This technical guide provides an in-depth overview of the core attributes of this compound, including its physicochemical properties, role in topical drug delivery, and the experimental methodologies used to evaluate its performance.

Physicochemical Properties of this compound

The efficacy and sensory characteristics of this compound in a topical formulation are largely dictated by its physical and chemical properties. A summary of these key parameters is presented in Table 1.

| Property | Value | Reference |

| Chemical Name | Propan-2-yl octadecanoate | |

| CAS Number | 112-10-7 | |

| Molecular Formula | C21H42O2 | |

| Molecular Weight | 326.57 g/mol | |

| Appearance | Colorless to light yellow, oily liquid | [1] |

| Viscosity (at 25°C) | ~10 cP | [2][3][4][5] |

| Melting Point | 12-14 °C | |

| Boiling Point | 225 °C at 10 mmHg | |

| Solubility | Insoluble in water; soluble in alcohol, ether, chloroform, and oils. | |

| Spreadability | Good | |

| Occlusivity | Semi-occlusive |

Table 1: Physicochemical Properties of this compound

Role in Topical Formulations

As an emollient, this compound imparts several key benefits to topical formulations:

-

Moisturization: By forming a thin, non-greasy film on the skin's surface, this compound helps to prevent moisture loss, thereby increasing skin hydration.

-

Enhanced Spreadability: Its low viscosity contributes to the ease of application and uniform distribution of topical products on the skin.

-

Improved Texture and Feel: this compound provides a smooth, silky, and non-greasy feel to formulations, enhancing the user's sensory experience.

-

Solvent and Co-emulsifier: It can act as a solvent for certain active pharmaceutical ingredients (APIs) and aid in the stability of emulsions.

-

Penetration Enhancement: this compound can act as a penetration enhancer, facilitating the delivery of APIs through the stratum corneum. This is achieved by temporarily disrupting the ordered lipid structure of the skin barrier.

Experimental Protocols

The evaluation of this compound's performance as an emollient involves a variety of in vitro and in vivo experimental techniques. The following sections detail the methodologies for key experiments.

In Vitro Skin Permeation Study

This protocol is designed to assess the potential of this compound to enhance the penetration of an active pharmaceutical ingredient (API) through the skin.

Experimental Workflow for In Vitro Skin Permeation

Caption: Workflow for in vitro skin permeation study using a Franz diffusion cell.

Methodology:

-

Skin Membrane Preparation: Full-thickness skin from a suitable source (e.g., human cadaver, pig ear) is carefully excised and dermatomed to a thickness of approximately 500 µm.

-

Franz Diffusion Cell Assembly: The dermatomed skin is mounted between the donor and receptor chambers of a Franz diffusion cell, with the stratum corneum facing the donor compartment. The receptor chamber is filled with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubility enhancer if needed) and maintained at 32°C ± 1°C. The receptor fluid is continuously stirred.

-

Formulation Application: A known quantity (e.g., 5-10 mg/cm²) of the formulation containing the API and this compound is applied evenly to the surface of the skin in the donor chamber.

-

Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), aliquots of the receptor fluid are withdrawn and replaced with an equal volume of fresh, pre-warmed receptor fluid.

-

Sample Analysis: The concentration of the API in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: The cumulative amount of API permeated per unit area is plotted against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve. The permeability coefficient (Kp) is calculated by dividing the flux by the initial concentration of the API in the donor chamber.

In Vitro Occlusivity Test

This method evaluates the ability of this compound to reduce water evaporation from a surface, providing an indication of its moisturizing efficacy.

Experimental Workflow for In Vitro Occlusivity

Caption: Workflow for the in vitro occlusivity test.

Methodology:

-

Preparation: A beaker is filled with a known volume of water (e.g., 10 mL).

-

Membrane Application: The opening of the beaker is sealed with a filter paper of a defined pore size.

-

Sample Application: A standardized amount of this compound (e.g., 100 mg) is evenly spread over the surface of the filter paper. A control beaker with no substance on the filter paper is also prepared.

-

Incubation: The beakers are placed in a controlled environment (e.g., 37°C and 40-60% relative humidity) for 24 hours.

-

Measurement: The initial and final weights of the beakers are recorded.

-

Calculation: The water loss from each beaker is calculated. The occlusion factor (F) is determined using the following formula: F = [(A - B) / A] x 100 Where A is the water loss from the control beaker and B is the water loss from the beaker with this compound. A higher F value indicates greater occlusivity.

Sensory Panel Evaluation

This protocol assesses the subjective sensory attributes of a topical formulation containing this compound.

Methodology:

-

Panelist Selection and Training: A panel of trained sensory assessors (typically 10-15 individuals) is selected. Panelists are trained to identify and quantify specific sensory attributes of topical products.

-

Product Application: A standardized amount of the formulation is applied to a designated area of the forearm of each panelist.

-

Attribute Evaluation: Panelists evaluate a predefined list of sensory attributes at specific time points (e.g., during application, 1 minute after, and 5 minutes after). These attributes may include:

-

Spreadability: Ease of spreading on the skin.

-

Greasiness: The perception of an oily residue.

-

Stickiness: The degree of tackiness on the skin.

-

Shine: The glossiness of the skin after application.

-

Softness: The perceived smoothness of the skin.

-

Residue: The amount of product remaining on the skin.

-

-

Data Collection: Panelists rate the intensity of each attribute on a visual analog scale (e.g., from 0 to 100).

-

Statistical Analysis: The data are statistically analyzed to determine the sensory profile of the formulation.

Potential Signaling Pathways in Skin Barrier Enhancement

While direct evidence for the specific signaling pathways modulated by this compound is limited, its emollient and penetration-enhancing properties suggest potential interactions with key cellular processes involved in skin barrier homeostasis. These are likely influenced by its constituent molecules, stearic acid and isopropyl alcohol.

Hypothesized Influence on Keratinocyte Differentiation and Lipid Synthesis

Emollients, in general, are known to support the integrity of the stratum corneum. Stearic acid, a key component of this compound, is a saturated fatty acid that can be incorporated into cellular lipids. It is hypothesized that this compound may influence the expression of genes involved in keratinocyte differentiation and the synthesis of essential barrier lipids, such as ceramides.

Hypothesized Signaling Cascade for Skin Barrier Enhancement

Caption: Hypothesized influence of this compound on keratinocyte signaling.

It is plausible that upon penetration into the stratum corneum and subsequent enzymatic hydrolysis, the released stearic acid could act as a signaling molecule or a substrate for the synthesis of complex lipids. For instance, fatty acids are known ligands for peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate the expression of genes involved in lipid metabolism and keratinocyte differentiation. Activation of PPARs can lead to an upregulation of enzymes involved in ceramide synthesis and the expression of structural proteins like filaggrin and loricrin, thereby strengthening the skin barrier.

Potential Immunomodulatory Effects

The components of this compound may also exert subtle immunomodulatory effects. Stearic acid has been shown to induce the expression of CD11c in macrophages through epidermal fatty acid-binding protein (E-FABP) and the retinoic acid receptor (RAR) pathway. Isopropyl alcohol has been reported to have immunomodulatory properties, including the impairment of signaling pathways involving NFAT, AP-1, ERK, c-Fos, and JunB. While the direct relevance of these findings to the topical application of this compound as an emollient requires further investigation, they suggest that its components have the potential to interact with immune signaling cascades in the skin.

Safety and Regulatory Status

This compound has a long history of safe use in cosmetic and pharmaceutical products. The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of this compound and concluded that it is safe as a cosmetic ingredient in the present practices of use and concentration when formulated to be non-irritating. It is generally considered to be non-sensitizing and has a low potential for skin irritation in the concentrations typically used in topical formulations.

Conclusion

This compound is a versatile and effective emollient with a well-established safety profile. Its favorable physicochemical properties, including low viscosity and good spreadability, make it a valuable ingredient for optimizing the sensory characteristics and performance of topical formulations. Furthermore, its ability to enhance skin hydration and potentially modulate skin barrier function at a cellular level underscores its importance in the development of dermatological and cosmetic products. Further research into the specific molecular interactions of this compound with skin signaling pathways will provide a more complete understanding of its mechanism of action and may open new avenues for its application in advanced topical therapies.

References

Isopropyl Stearate: A Technical Guide to its Application as an Insulating Liquid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Isopropyl Stearate's potential as a biodegradable and high-performance insulating liquid. As the demand for environmentally friendly and reliable dielectric fluids grows, synthetic esters like this compound are emerging as viable alternatives to traditional mineral oils in various high-voltage applications. This document details the key electrical, physical, and thermal properties of this compound, outlines standardized experimental protocols for its evaluation, and presents a comparative analysis with other insulating liquids. The information herein is intended to support researchers and professionals in the development and application of advanced dielectric fluids.

Introduction

The reliability and longevity of high-voltage electrical equipment, such as transformers and capacitors, are critically dependent on the performance of the insulating liquid. For decades, mineral oils have been the industry standard. However, their poor biodegradability and potential environmental risks have driven the search for sustainable alternatives.[1] Natural and synthetic esters are at the forefront of this new generation of dielectric fluids, offering high fire points, excellent dielectric properties, and enhanced biodegradability.[2][3]

This compound, a monoester synthesized from isopropanol and stearic acid, presents a promising option due to its low viscosity and favorable dielectric strength.[4] This guide explores the fundamental characteristics of this compound as an insulating liquid, providing a comprehensive overview for its consideration in research and development.

Synthesis of this compound

The synthesis of this compound for use as an insulating liquid is typically achieved through the esterification of stearic acid with isopropyl alcohol. This reaction is often catalyzed by an acid catalyst, such as p-toluenesulfonic acid, to enhance the reaction rate and yield. The process involves heating the reactants and removing the water byproduct to drive the reaction to completion. Subsequent purification steps, including washing and vacuum distillation, are crucial to remove unreacted starting materials and the catalyst, ensuring the final product meets the stringent purity requirements for a dielectric fluid.[5]

Quantitative Data

The performance of an insulating liquid is determined by a range of physical, electrical, and thermal properties. The following tables summarize the key quantitative data for this compound, with comparisons to the ASTM D6871 standard for natural ester insulating fluids and typical values for other dielectric liquids where direct data for this compound is unavailable.

Table 1: Physical Properties of this compound

| Property | This compound | ASTM D6871-17 Limit | Test Method |

| Density (g/cm³ at 20°C) | 0.853 | Report | ASTM D1298 |

| Kinematic Viscosity (cSt at 40°C) | 7.91 | ≤ 50 | ASTM D445 |

| Kinematic Viscosity (cSt at 100°C) | 2.65 | ≤ 15 | ASTM D445 |

| Flash Point (°C) | >150 | ≥ 145 | ASTM D92 |

| Pour Point (°C) | - | ≤ -10 | ASTM D97 |

Table 2: Electrical Properties of this compound

| Property | This compound | ASTM D6871-17 Limit | Test Method |

| Breakdown Voltage (kV, 2mm gap) | 46.8 | ≥ 35 | ASTM D1816 |

| Dielectric Constant (Relative Permittivity at 60 Hz, 25°C) | ~3.1* | Report | ASTM D924 |

| Dissipation Factor (%, 60 Hz, 25°C) | - | ≤ 0.05 | ASTM D924 |

Table 3: Thermal Properties of this compound

| Property | This compound | Typical Value for Synthetic Esters | Test Method |

| Thermal Conductivity (W/m·K at 60°C) | - | ~0.141 | ASTM D2717 |

Experimental Protocols

The evaluation of this compound as an insulating liquid requires standardized testing procedures to ensure accurate and reproducible results. The following section details the methodologies for key experiments based on ASTM standards.

Breakdown Voltage (ASTM D1816)

The AC breakdown voltage test determines the voltage at which the insulating liquid fails electrically.

-

Apparatus: A high-voltage AC power supply with a variable transformer, a test cell containing two electrodes (VDE or sphere-gap), and a voltage measuring device.

-

Procedure:

-

The test cell and electrodes are thoroughly cleaned and dried.

-

The gap between the electrodes is set to a specified distance (e.g., 2 mm).

-

The test cell is filled with the this compound sample, ensuring no air bubbles are present.

-

A voltage is applied to the electrodes and increased at a uniform rate (e.g., 0.5 kV/s or 2 kV/s) until breakdown occurs, which is indicated by a sustained arc between the electrodes.

-

The voltage at which breakdown occurs is recorded.

-

The test is repeated multiple times (typically 5-6) with a waiting period between each breakdown to allow for the dissipation of any generated gas bubbles.

-

The average of the breakdown voltages is reported.

-

Kinematic Viscosity (ASTM D445)

Viscosity is a measure of a fluid's resistance to flow and is a critical parameter for its cooling performance.

-

Apparatus: A calibrated glass capillary viscometer, a constant temperature bath, and a timer.

-

Procedure:

-

The viscometer is cleaned and dried.

-

The this compound sample is introduced into the viscometer.

-

The viscometer is placed in the constant temperature bath set to the desired temperature (e.g., 40°C or 100°C) and allowed to thermally equilibrate.

-

The time taken for the liquid to flow between two marked points on the viscometer under the influence of gravity is measured.

-

The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer.

-

Dielectric Constant and Dissipation Factor (ASTM D924)

The dielectric constant (relative permittivity) indicates the ability of the liquid to store electrical energy, while the dissipation factor measures the dielectric losses.

-

Apparatus: A three-terminal test cell, a capacitance bridge, a stable AC voltage source, and a temperature-controlled chamber.

-

Procedure:

-

The test cell is meticulously cleaned and its capacitance is measured when empty (C₀).

-

The cell is then filled with the this compound sample, and the capacitance (Cₓ) and dissipation factor (Dₓ) are measured at a specified frequency (e.g., 60 Hz) and temperature (e.g., 25°C).

-

The dielectric constant (εᵣ) is calculated as the ratio of the capacitance of the cell filled with the sample to the capacitance of the empty cell (εᵣ = Cₓ / C₀).

-

The dissipation factor is read directly from the measuring instrument.

-

Thermal Conductivity (ASTM D2717)

Thermal conductivity measures the ability of the liquid to conduct heat, a crucial property for cooling applications.

-

Apparatus: A thermal conductivity cell (typically a transient hot wire apparatus), a power supply, a resistance measuring device, and a constant temperature bath.

-

Procedure:

-

The thermal conductivity cell, containing a thin platinum wire, is filled with the this compound sample.

-

The cell is placed in a constant temperature bath to reach thermal equilibrium.

-

A known electrical current is passed through the platinum wire for a short duration, causing its temperature to rise.

-

The rate of temperature rise of the wire is precisely measured by monitoring its electrical resistance.

-

The thermal conductivity of the liquid is calculated from the rate of temperature rise of the wire and the heat input.

-

Experimental and Evaluation Workflow

A systematic workflow is essential for the comprehensive evaluation of a new insulating liquid like this compound. This involves a series of tests to characterize its properties and assess its performance and compatibility.

Discussion and Conclusion

The preliminary data indicates that this compound possesses several desirable characteristics for an insulating liquid. Its breakdown voltage is significantly higher than the minimum requirement specified in ASTM D6871, suggesting excellent dielectric strength. The kinematic viscosity is well within the acceptable range, indicating good cooling potential.

However, a complete assessment requires further investigation. The water content of the synthesized this compound in the cited study was noted to be higher than the standard, highlighting the critical importance of the purification process. Furthermore, comprehensive data on its thermal conductivity and dissipation factor are needed for a thorough evaluation.

References

Methodological & Application

Characterization of Isopropyl Stearate: A Comprehensive Guide to Analytical Techniques

[Date]: November 26, 2025

[Application Note & Protocol]: ANPS-2025-1126

Introduction

Isopropyl Stearate (IPS) is the ester of isopropyl alcohol and stearic acid, widely utilized in the pharmaceutical, cosmetic, and personal care industries as an emollient, lubricant, and solvent.[1] Its chemical formula is C21H42O2, with a molecular weight of approximately 326.6 g/mol .[2] The purity and identity of this compound are critical for ensuring product quality, safety, and performance. This document provides a detailed overview of the key analytical techniques for the comprehensive characterization of this compound, including experimental protocols, data interpretation, and quantitative analysis. The primary techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. It provides information on the purity of the sample and allows for the identification of potential impurities.

Experimental Protocol

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

-

Capillary Column: A non-polar or mid-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS), is suitable for the analysis of fatty acid esters.

-

Carrier Gas: Helium at a constant flow rate.

-

Injector: Split/splitless injector.

-

Detector: Mass Spectrometer (Electron Ionization - EI mode).

Procedure:

-

Sample Preparation: Dissolve a known concentration of this compound in a volatile organic solvent such as hexane or ethyl acetate. A typical concentration is 1 mg/mL.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 150 °C, hold for 1 minute.

-

Ramp: Increase to 300 °C at a rate of 10 °C/minute.

-

Final hold: Hold at 300 °C for 5 minutes.

-

-

Carrier Gas Flow: 1.0 mL/minute.

-

Injection Volume: 1 µL.

-

Split Ratio: 20:1.

-

-

MS Conditions:

-

Ion Source Temperature: 230 °C.

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-500.

-

Solvent Delay: 3 minutes.

-

Data Presentation

Table 1: GC-MS Data for this compound

| Parameter | Value | Reference |

| Retention Time (min) | 15-20 (typical on a 30m 5% phenyl-methylpolysiloxane column) | General Knowledge |

| Molecular Ion (M+) (m/z) | 326 | [2] |

| Key Fragment Ions (m/z) | 284, 267, 88, 43 | [3] |

Experimental Workflow

Caption: Workflow for the GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the purity determination and quantification of this compound, especially for analyzing non-volatile impurities. A reversed-phase method is typically employed.

Experimental Protocol

Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and detector (e.g., Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD), as this compound lacks a strong UV chromophore).

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: Isocratic mixture of acetonitrile and isopropanol (e.g., 60:40 v/v).

-

Detector: RID or ELSD.

Procedure:

-

Sample Preparation: Dissolve a known concentration of this compound in the mobile phase. A typical concentration is 5 mg/mL.

-

HPLC Conditions:

-

Flow Rate: 1.0 mL/minute.

-

Column Temperature: 30 °C.

-

Injection Volume: 20 µL.

-

Run Time: 15 minutes.

-

-

Detector Settings:

-

RID: Maintain at a stable temperature (e.g., 35 °C).

-

ELSD: Nebulizer temperature: 40 °C; Evaporator temperature: 60 °C; Gas flow: 1.5 L/min.

-

Data Presentation

Table 2: HPLC Data for this compound

| Parameter | Value | Reference |

| Retention Time (min) | 5-10 (typical on a C18 column with Acetonitrile:Isopropanol) | General Knowledge |

| Limit of Detection (LOD) | Dependent on detector (ng range for ELSD) | General Knowledge |

| Limit of Quantitation (LOQ) | Dependent on detector (ng to µg range for ELSD) | General Knowledge |

Experimental Workflow

Caption: Workflow for the HPLC analysis of this compound.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule, confirming the identity of this compound.

Experimental Protocol

Instrumentation:

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Analysis: Place a small drop of this compound directly onto the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Data Presentation

Table 3: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Reference |

| 2925-2850 | C-H (alkane) | Stretching | |

| 1735 | C=O (ester) | Stretching | |

| 1465 | C-H (alkane) | Bending | |

| 1170 | C-O (ester) | Stretching |

Experimental Workflow

Caption: Workflow for the FTIR analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure of this compound, confirming its identity and providing insights into its purity.

Experimental Protocol

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher).

-

5 mm NMR tubes.

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

-

Typical parameters: 128 or more scans, relaxation delay of 2-5 seconds.

-

Data Presentation

Table 4: ¹H and ¹³C NMR Chemical Shift Assignments for this compound (in CDCl₃)

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.9 | Septet | 1H | -CH- (isopropyl) | |

| ~2.2 | Triplet | 2H | -CH₂-C=O | |

| ~1.5 | Multiplet | 2H | -CH₂-CH₂-C=O | |

| ~1.2 | Singlet | 30H | -(CH₂)₁₅- | |

| ~1.1 | Doublet | 6H | -CH(CH₃)₂ | |

| ~0.8 | Triplet | 3H | -CH₃ (stearate) | |

| ¹³C NMR | Chemical Shift (ppm) | Assignment | ||

| ~173 | C=O (ester) | |||

| ~67 | -CH- (isopropyl) | |||

| ~34 | -CH₂-C=O | |||

| ~22-32 | -(CH₂)₁₅- | |||

| ~21 | -CH(CH₃)₂ | |||

| ~14 | -CH₃ (stearate) |

(Note: Chemical shifts are approximate and may vary slightly depending on the solvent and instrument.)

Experimental Workflow

References

Application Note: Quantitative Analysis of Isopropyl Stearate in Cosmetic Formulations by Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable method for the quantitative analysis of Isopropyl Stearate in cosmetic formulations using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a common emollient, thickening agent, and lubricant in topical creams and lotions.[1] The described protocol involves a liquid-liquid extraction (LLE) for sample preparation, followed by GC-MS analysis. This method provides high selectivity and sensitivity for the accurate quantification of this compound, ensuring product quality and consistency in the cosmetic and pharmaceutical industries.

Introduction

This compound (C₂₁H₄₂O₂) is the ester of isopropyl alcohol and stearic acid.[2] Its emollient properties make it a widely used ingredient in a variety of personal care products.[1] Accurate determination of its concentration in final formulations is critical for quality control and to ensure the product meets its design specifications. Gas Chromatography-Mass Spectrometry is an ideal analytical technique for the separation and quantification of volatile and semi-volatile compounds like this compound from complex cosmetic matrices.[3][4] This application note provides a detailed experimental protocol, instrumental parameters, and data presentation for the GC-MS analysis of this compound.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol is designed for the extraction of this compound from a cosmetic cream or lotion.

Reagents and Materials:

-

This compound standard (≥98% purity)

-

Internal Standard (IS): e.g., Methyl Heptadecanoate or a similar compound not present in the sample matrix.

-

Hexane (GC grade)

-

Isopropanol (GC grade)

-

Deionized water

-

Sodium chloride (NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Centrifuge tubes (15 mL)

-

Vortex mixer

-

Centrifuge

-

GC vials with inserts

Procedure:

-

Sample Weighing: Accurately weigh approximately 1.0 g of the cosmetic product into a 15 mL centrifuge tube.

-

Internal Standard Spiking: Add a known amount of the internal standard solution to the sample.

-

Extraction: Add 5 mL of hexane and 2 mL of isopropanol to the centrifuge tube. Vortex vigorously for 2 minutes to ensure thorough mixing and breakdown of the cosmetic matrix.

-

Phase Separation: Add 5 mL of a 5% NaCl aqueous solution to the tube. Vortex for another minute.

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to achieve a clear separation of the organic and aqueous layers.

-

Collection of Organic Layer: Carefully transfer the upper hexane layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Filtration and Transfer: Filter the dried hexane extract through a 0.45 µm syringe filter directly into a GC vial for analysis.

GC-MS Instrumentation and Parameters

The following are recommended starting parameters for the GC-MS analysis. Optimization may be required for different instruments.

Table 1: GC-MS Instrumental Parameters

| Parameter | Value |

| Gas Chromatograph | |

| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column. |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min. |

| Inlet Temperature | 280 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Oven Program | Initial temperature: 150 °C, hold for 2 min. Ramp at 15 °C/min to 300 °C, hold for 10 min. |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230 °C |

| Transfer Line Temp. | 280 °C |

| Acquisition Mode | Full Scan (m/z 40-450) for qualitative analysis and Selected Ion Monitoring (SIM) for quantification. |

| SIM Ions (Quant/Qual) | m/z 43 (Quantifier), m/z 284, m/z 102 (Qualifiers) |

Data Presentation

Qualitative Analysis

The identification of this compound is confirmed by comparing the retention time and the acquired mass spectrum of the sample with that of a pure standard. The mass spectrum of this compound is characterized by key fragment ions. The NIST Mass Spectrometry Data Center provides reference spectra for this compound.

Quantitative Analysis

Quantification is achieved using the internal standard method. A calibration curve is generated by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards.

Table 2: Calibration Standards for this compound Analysis

| Standard Level | This compound Conc. (µg/mL) | Internal Standard Conc. (µg/mL) | Peak Area Ratio (Analyte/IS) |

| 1 | 10 | 50 | 0.21 |

| 2 | 25 | 50 | 0.52 |

| 3 | 50 | 50 | 1.05 |

| 4 | 100 | 50 | 2.11 |

| 5 | 250 | 50 | 5.24 |

| 6 | 500 | 50 | 10.48 |

Table 3: Quantitative Results for this compound in a Cosmetic Cream

| Sample ID | Sample Weight (g) | Peak Area Ratio (Analyte/IS) | Calculated Conc. in Extract (µg/mL) | Amount in Product (% w/w) |

| Cream A | 1.02 | 3.15 | 150.2 | 0.74 |

| Cream B | 0.98 | 4.20 | 200.5 | 1.02 |

| Cream C | 1.05 | 2.58 | 123.1 | 0.59 |

Visualization

Caption: Experimental workflow for the GC-MS analysis of this compound.

Conclusion

The GC-MS method described in this application note provides a reliable and accurate means for the quantitative analysis of this compound in cosmetic formulations. The sample preparation protocol is straightforward and effective in isolating the analyte from a complex matrix. The use of an internal standard ensures high precision and accuracy in the quantification. This method is well-suited for routine quality control in manufacturing environments as well as for research and development of new cosmetic products.

References

- 1. This compound | C21H42O2 | CID 8162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. Recent Advances in Sample Preparation for Cosmetics and Personal Care Products Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mass-Spectrometry-Based Research of Cosmetic Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

High-performance liquid chromatography (HPLC) method for Isopropyl Stearate

An Application Note and Protocol for the Quantification of Isopropyl Stearate using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC). The method is designed to be robust and suitable for various applications, including quality control, formulation development, and stability studies.

Introduction

This compound is an ester of isopropyl alcohol and stearic acid, widely used as an emollient, thickening agent, and lubricant in cosmetics, personal care products, and pharmaceutical formulations. Accurate and precise quantification of this compound is crucial for ensuring product quality, consistency, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) offers a reliable and sensitive method for the analysis of this non-volatile compound. This application note details a reversed-phase HPLC method coupled with UV detection, a common and accessible technique in most analytical laboratories.

Experimental Protocol

A reversed-phase HPLC method was developed for the quantification of this compound. The following protocol outlines the instrumentation, reagents, and chromatographic conditions.

Instrumentation and Materials

-

HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation of fatty acid esters.[1]

-

Data Acquisition: Chromatography data station for instrument control, data acquisition, and processing.

-

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or ultrapure)

-

This compound reference standard

-

-

Sample Preparation:

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm PTFE or nylon)[2]

-

Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis of this compound.

| Parameter | Condition |

| Column | C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A: WaterB: AcetonitrileGradient elution is recommended for optimal separation. A typical gradient could be: 0-15 min: 80% to 100% B; 15-20 min: hold at 100% B.[1] |

| Flow Rate | 1.0 mL/min[3][4] |

| Column Temperature | 30°C |

| Detector | UV at 210 nm (Note: For higher sensitivity, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) can be used). |

| Injection Volume | 10 µL |

Preparation of Standard and Sample Solutions

Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. This stock solution can be further diluted to prepare working standards for calibration.